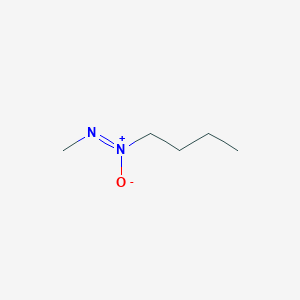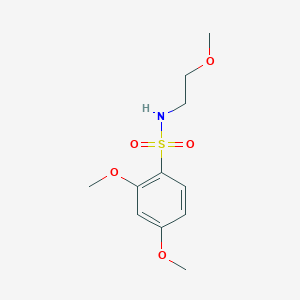
1-(4-Ethoxy-3-methylphenyl)sulfonylbenzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-3-methylphenyl)sulfonylbenzotriazole, commonly known as EMBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EMBT belongs to the family of sulfonylbenzotriazoles and is widely used as a photostabilizer in various industrial applications. However, the compound's unique chemical properties make it a promising candidate for scientific research in the fields of biochemistry and physiology.
Mécanisme D'action
EMBT functions by absorbing UV radiation and converting it into harmless heat energy. This property makes it an effective photoprotective agent for living cells. Additionally, EMBT can also act as a singlet oxygen quencher, preventing the formation of reactive oxygen species that can damage cellular components.
Biochemical and Physiological Effects:
EMBT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that EMBT can inhibit the activity of certain enzymes, such as protein kinases and phosphatases. Additionally, EMBT has been shown to have anti-inflammatory properties and can inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using EMBT in scientific research is its photostabilizing properties. This property allows for longer exposure times during imaging experiments, resulting in higher quality data. However, EMBT's effectiveness is dependent on the wavelength of light used, and it may not be effective for all imaging applications. Additionally, EMBT can be toxic at high concentrations, limiting its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving EMBT. One area of interest is the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of EMBT and its potential applications in other areas of scientific research. Finally, the development of new derivatives of EMBT may lead to compounds with improved properties and increased efficacy.
Méthodes De Synthèse
The synthesis of EMBT involves the reaction of 4-Ethoxy-3-methylphenylamine with benzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then subjected to cyclization using sodium hydride and 1,2,4-triazole to obtain EMBT in high yield.
Applications De Recherche Scientifique
EMBT has been extensively studied for its potential applications in scientific research. The compound's photostabilizing properties make it an ideal candidate for use in fluorescent imaging and microscopy. EMBT has been used as a fluorescent probe to study protein-protein interactions, DNA damage, and cell signaling pathways.
Propriétés
Formule moléculaire |
C15H15N3O3S |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-(4-ethoxy-3-methylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C15H15N3O3S/c1-3-21-15-9-8-12(10-11(15)2)22(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-10H,3H2,1-2H3 |
Clé InChI |
OPJXNEFUTWTDNH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)

![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)





